[Rh+]. [O-]S(=O)(=O)C(F)(F)F.C1CC=CCCC=C1.C[C@H]2CCC@HP2c3ccccc3P4C@@HCC[C@@H]4CC .
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound that integrates rhodium, a transition metal known for its catalytic properties, with phosphine ligands. This compound is notable for its application in various catalytic processes, particularly in organic synthesis and asymmetric catalysis. The chemical formula is , and it has a molecular weight of 666.52 g/mol .
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate falls under the category of transition metal complexes. Specifically, it is classified as an organorhodium compound due to the presence of rhodium coordinated with organic ligands.
The synthesis of 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the following steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but are often proprietary or vary by laboratory .
The compound exhibits several important reactions:
Technical details such as reaction conditions (temperature, pressure) and substrate scope are critical for optimizing these reactions but may vary widely depending on specific applications.
The mechanism of action for 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate primarily involves:
Data supporting this mechanism includes kinetic studies that illustrate how variations in ligand structure affect reaction rates and selectivity .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: